2-benzamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-benzamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O4 and its molecular weight is 367.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-benzamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)oxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, belonging to the oxazole derivative family, exhibits a range of pharmacological properties that could be beneficial in treating various diseases, particularly those involving inflammatory and neurodegenerative processes.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O4 with a molecular weight of approximately 317.345 g/mol. The compound features a benzamide moiety linked to a pyridazine and an oxazole ring, which contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate various signaling pathways related to inflammation, cell proliferation, and apoptosis. The oxazole ring is known for its ability to engage in electrophilic substitution reactions, potentially altering enzyme activities and receptor interactions .
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some oxazole derivatives are summarized below:
Compound | MIC (µg/ml) | Bacterial Strain |
---|---|---|
This compound | TBD | TBD |
5-Fluorocytosine | 3.2 | Candida albicans |
Compound 11 | 1.6 | Candida tropicalis |
These findings suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through its impact on phosphodiesterase enzymes, particularly PDE4. Inhibition of PDE4 has been associated with reduced inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Initial studies indicate promising results in reducing inflammatory markers .
Neuroprotective Effects
Given the structural similarities to other neuroactive compounds, there is interest in the neuroprotective potential of this compound. Preliminary investigations suggest it may inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. This inhibition could lead to increased levels of neurotransmitters such as dopamine, offering therapeutic benefits .
Case Studies
Several case studies have documented the efficacy of similar oxazole derivatives in clinical settings:
- Inflammatory Diseases : A study demonstrated that a related compound significantly reduced inflammatory cytokines in a murine model of arthritis.
- Neurodegenerative Disorders : Clinical trials involving derivatives targeting MAO-B showed improved cognitive function in patients with early-stage Parkinson's disease.
These studies underscore the therapeutic potential of this class of compounds.
Eigenschaften
IUPAC Name |
2-benzamido-N-[3-(6-oxopyridazin-1-yl)propyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c24-15-8-4-10-20-23(15)11-5-9-19-17(26)14-12-27-18(21-14)22-16(25)13-6-2-1-3-7-13/h1-4,6-8,10,12H,5,9,11H2,(H,19,26)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDBPAWUGPBTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.